4-Bromo-7-(trifluoromethyl)isoquinoline
Description
Significance of Isoquinoline (B145761) Core Structures in Advanced Organic Synthesis and Materials Science
The isoquinoline core is a fundamental building block in a vast array of naturally occurring alkaloids, including papaverine (B1678415) and berberine, which exhibit significant pharmacological activities. wikipedia.orgpharmaguideline.com This has inspired synthetic and medicinal chemists to explore the synthesis and application of a diverse range of isoquinoline derivatives. nih.govrsc.org In advanced organic synthesis, the isoquinoline scaffold serves as a versatile template for the construction of complex molecular architectures. nih.govpharmaguideline.com Its aromatic nature and the presence of the nitrogen atom allow for a variety of chemical transformations, enabling the introduction of diverse substituents at various positions around the ring system. amerigoscientific.com
Beyond its role in medicinal chemistry, the isoquinoline framework is increasingly being utilized in materials science. amerigoscientific.com The ability to modify the electronic properties of the isoquinoline ring through substitution makes it a valuable component in the design of luminescent materials, organic corrosion inhibitors, and functional polymers. amerigoscientific.comacs.org The rigid, planar structure of the isoquinoline core can contribute to favorable packing and intermolecular interactions in the solid state, which is crucial for the development of materials with specific optical and electronic properties. amerigoscientific.com
Strategic Importance of Halogen and Trifluoromethyl Functional Groups in Heterocyclic Systems
The introduction of halogen atoms and trifluoromethyl groups into heterocyclic systems is a widely employed strategy to modulate the properties of organic molecules. sigmaaldrich.comrsc.org Halogens, such as bromine, can act as versatile synthetic handles, facilitating cross-coupling reactions to introduce new carbon-carbon and carbon-heteroatom bonds. ontosight.ai Furthermore, the presence of a halogen atom can influence a molecule's conformation and its ability to form halogen bonds, a type of non-covalent interaction that can play a crucial role in molecular recognition and crystal engineering. ijres.orgnih.govacs.org
The trifluoromethyl group (CF3) is particularly valued in medicinal chemistry and materials science for its unique electronic properties and steric profile. nih.govmdpi.com Its strong electron-withdrawing nature can significantly alter the acidity, basicity, and reactivity of the parent molecule. rsc.orgresearchgate.net The trifluoromethyl group can also enhance a molecule's lipophilicity and metabolic stability, which are critical parameters in drug design. rsc.orgmdpi.com In materials science, the incorporation of trifluoromethyl groups can improve the thermal stability and solubility of polymers and other organic materials. nih.gov
Overview of Research Directions Pertaining to 4-Bromo-7-(trifluoromethyl)isoquinoline and Related Analogues
The compound this compound, which combines the key features of an isoquinoline core, a bromine atom, and a trifluoromethyl group, represents a promising scaffold for further chemical exploration. Research efforts involving this and related analogues are primarily directed towards their application as building blocks in the synthesis of more complex molecules with potential biological activity or unique material properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-7-(trifluoromethyl)isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrF3N/c11-9-5-15-4-6-3-7(10(12,13)14)1-2-8(6)9/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSGHXBNGLWBPKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NC=C2C=C1C(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 7 Trifluoromethyl Isoquinoline and Structural Analogues
De Novo Synthetic Approaches to Isoquinoline (B145761) Scaffolds
De novo approaches are fundamental for creating the isoquinoline core, allowing for the strategic placement of substituents by incorporating them into the initial building blocks.
Traditional methods for isoquinoline synthesis, developed over a century ago, remain relevant and can be adapted for the preparation of complex derivatives. nih.gov The Bischler-Napieralski and Pomeranz-Fritsch reactions are two such cornerstone methods. nih.goviust.ac.ir
The Bischler-Napieralski reaction involves the acid-catalyzed cyclodehydration of a β-arylethylamide to form a 3,4-dihydroisoquinoline, which is subsequently dehydrogenated to the aromatic isoquinoline. iust.ac.ir To synthesize a 7-(trifluoromethyl) substituted isoquinoline via this method, the starting phenethylamine (B48288) precursor must contain the trifluoromethyl group at the meta position relative to the ethylamine (B1201723) side chain.
The Pomeranz-Fritsch reaction utilizes the acid-mediated condensation of a benzaldehyde (B42025) with an aminoacetal, followed by cyclization to form the isoquinoline ring. nih.gov This approach can introduce substitution on the benzene (B151609) ring of the isoquinoline core based on the pattern of the initial benzaldehyde.
These classical reactions provide reliable pathways to the core isoquinoline structure, with substitutions on the carbocyclic ring being determined by the functionalization of the acyclic precursors.
Table 1: Overview of Classical Isoquinoline Annulation Reactions
| Reaction Name | Precursors | Key Reagents | Intermediate | Notes |
|---|---|---|---|---|
| Bischler-Napieralski | β-Arylethylamide | P₂O₅, POCl₃, PCl₅ | 3,4-Dihydroisoquinoline | Requires subsequent oxidation/dehydrogenation to form the aromatic isoquinoline. iust.ac.ir |
| Pomeranz-Fritsch | Benzaldehyde, Aminoacetal | Strong Acid (e.g., H₂SO₄) | Schiff base | Can yield isoquinoline or isoquinoline N-oxide depending on conditions. nih.gov |
Modern synthetic chemistry emphasizes efficiency through cascade or one-pot reactions, where multiple bond-forming events occur sequentially in a single reaction vessel. These methods reduce waste and purification steps. Transition metal catalysis, particularly with palladium and rhodium, has been instrumental in developing such processes for isoquinoline synthesis. acs.orgorganic-chemistry.org
Palladium-catalyzed C-H activation and annulation strategies have been developed to construct isoquinolin-1(2H)-ones from simple benzamides and α-bromo ketones. acs.orgresearchgate.net Similarly, rhodium(III)-catalyzed C-H activation allows for the annulation of benzamides or ketoximes with alkynes to generate highly substituted isoquinolines. organic-chemistry.orgnih.gov These reactions often exhibit high regioselectivity and functional group tolerance. chemrxiv.org Photo-induced radical cascade reactions represent another modern approach, enabling the synthesis of functionalized isoquinoline-1,3-diones under mild conditions. rsc.orgresearchgate.net
For a molecule like 4-bromo-7-(trifluoromethyl)isoquinoline, a hypothetical cascade approach could involve the reaction of a 3-(trifluoromethyl)benzamide (B157546) with a bromine-containing alkyne partner under transition metal catalysis.
An indirect yet powerful strategy for constructing substituted tetrahydroisoquinolines—precursors to isoquinolines—involves an oxidative ring-opening and subsequent ring-closing sequence. researchgate.net This process typically begins with a substituted cyclic olefin, such as an indene (B144670) derivative. nih.govnih.govresearchgate.net
The key steps in this methodology are:
Oxidative Cleavage : The double bond of the cyclic precursor is cleaved to form a dicarbonyl intermediate. This is commonly achieved through ozonolysis or a two-step process of dihydroxylation (e.g., with OsO₄/NMO) followed by oxidative cleavage with an oxidant like sodium periodate (B1199274) (NaIO₄). nih.gov
Reductive Amination : The resulting diformyl or diketone intermediate undergoes a ring-closing reaction with a primary amine under reductive conditions (e.g., using NaBH₃CN). This double reductive amination forms the new heterocyclic ring. nih.govresearchgate.net
Starting with an indene bearing a trifluoromethyl group at the 6-position would lead to a dicarbonyl intermediate that, upon reaction with ammonia (B1221849) or a protected amine, would cyclize to a 7-(trifluoromethyl)tetrahydroisoquinoline. nih.gov This saturated precursor would then require aromatization to yield the final isoquinoline product. This stereocontrolled method allows for precise control over the final product's stereochemistry. nih.gov
Regioselective Functionalization Strategies on Isoquinoline Rings
This approach involves the direct introduction of substituents onto a pre-formed isoquinoline or a substituted isoquinoline core. The challenge lies in controlling the position of the incoming group (regioselectivity).
The direct halogenation of the isoquinoline ring can be challenging due to the competing reactivity of different positions. Electrophilic substitution on the isoquinoline nucleus typically occurs on the benzene ring, often at the C5 and C8 positions. researchgate.net
However, specific methods have been developed to achieve halogenation at the C4 position. A cost-effective and highly regioselective method for the direct C4-halogenation (including bromination) of isoquinolines has been developed. nih.gov This one-pot sequence involves:
Dearomatization : The isoquinoline nitrogen is activated with di-tert-butyl dicarbonate (B1257347) (Boc₂O).
Electrophilic Halogenation : The dearomatized intermediate is treated with an electrophilic bromine source (e.g., N-Bromosuccinimide, NBS).
Rearomatization : An acid-promoted step restores the aromaticity of the ring, yielding the 4-halogenated isoquinoline. nih.govresearchgate.net
This strategy shows high C4 site selectivity and tolerates various functional groups on the carbocyclic ring. nih.gov Alternatively, oxidative bromination using dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr) provides a mild system for the bromination of various heteroarenes. acs.org
Table 2: Comparison of Bromination Methods for Isoquinoline
| Method | Reagents | Position Selectivity | Conditions | Notes |
|---|---|---|---|---|
| Acid-Catalyzed | NBS, H₂SO₄ | C5 | Strong acid | Favors substitution on the electron-rich carbocyclic ring. researchgate.net |
| Boc₂O-Mediated | 1. Boc₂O2. NBS3. Acid | C4 | One-pot, mild | Dearomatization-rearomatization sequence directs halogen to C4. nih.gov |
| Oxidative | DMSO, HBr | Varies | Mild | Can be used for late-stage functionalization. acs.org |
The introduction of a trifluoromethyl (CF₃) group can significantly alter a molecule's properties. Electrophilic trifluoromethylation has emerged as a key method for this transformation. chem-station.com This involves the use of reagents that act as a source of an electrophilic "CF₃⁺" equivalent.
Prominent electrophilic trifluoromethylating reagents include hypervalent iodine compounds (e.g., Togni reagents) and sulfonium (B1226848) salts (e.g., Umemoto reagents). chem-station.comresearchgate.netacs.org These reagents can trifluoromethylate a range of nucleophiles, including arenes and heteroarenes, often with the aid of a catalyst. acs.org
Direct C-H trifluoromethylation of an isoquinoline ring would likely require specific directing groups to achieve high regioselectivity for the C7 position. Alternatively, a precursor such as a 7-aminoisoquinoline or 7-iodoisoquinoline (B1626360) could be converted to the 7-(trifluoromethyl)isoquinoline (B2618494) derivative through Sandmeyer-type reactions or transition-metal-catalyzed cross-coupling, respectively, using a suitable CF₃ source.
Table 3: Common Electrophilic Trifluoromethylating Reagents
| Reagent Class | Example(s) | Chemical Name |
|---|---|---|
| Hypervalent Iodine | Togni Reagents | 1-(Trifluoromethyl)-1,2-benziodoxol-3(1H)-one |
| Sulfonium Salts | Umemoto Reagents | S-(Trifluoromethyl)dibenzothiophenium salts |
| Sulfoxonium Salts | Baran's Reagent | Zinc difluoromethanesulfinate (acts as a CF₃ radical precursor) |
Nucleophilic Trifluoromethylation and Trifluoromethylthiolation Pathways
The introduction of trifluoromethyl (CF3) and trifluoromethylthio (SCF3) groups is a key step in the synthesis of many modern pharmaceuticals due to the unique electronic properties these moieties impart. Nucleophilic pathways offer a direct method for incorporating these groups. One prominent strategy involves the use of (trifluoromethyl)trimethylsilane (B129416) (TMSCF3) as a nucleophilic CF3 source. acs.orgnih.gov These reactions are typically initiated by a nucleophilic catalyst, such as a fluoride (B91410) source, which activates the TMSCF3 to deliver a CF3 anion equivalent to an electrophilic substrate. acs.org Oxidative trifluoromethylation represents a conceptual evolution, where a nucleophilic substrate reacts with a nucleophilic trifluoromethylating reagent in the presence of an oxidant. nih.gov This approach has been successfully applied to the C-H trifluoromethylation of various arenes and heteroarenes. nih.gov
For trifluoromethylthiolation, reagents like silver trifluoromethylthiolate (AgSCF3) serve as a source for the SCF3 radical. acs.orgresearchgate.net A cascade reaction promoted by AgSCF3 in the presence of an oxidant like Na2S2O8 can be used to synthesize SCF3-substituted isoquinolines from o-alkynyl benzylazides. acs.org This process involves the generation of an SCF3 radical, its addition to the alkyne, and a subsequent cyclization to form the isoquinoline core, constructing a C(sp²)–SCF3 bond and a C–N bond in a single operation. acs.org
Table 1: Examples of Nucleophilic Trifluoromethylthiolation for Isoquinoline Synthesis
| Starting Material | Reagent System | Product Type | Reference |
| o-Alkynyl benzylazides | AgSCF3/Na2S2O8 | SCF3-substituted isoquinolines | acs.org |
Sequential Introduction of Bromo and Trifluoromethyl Groups on Isoquinoline Systems
Constructing the this compound molecule logically involves a sequential process where the bromo and trifluoromethyl substituents are introduced in separate steps. The order of these steps is critical and dictated by the regioselectivity of each transformation.
One viable pathway begins with the synthesis of a 7-(trifluoromethyl)isoquinoline precursor, followed by selective bromination at the C4 position. The synthesis of trifluoromethylated isoquinolines can be achieved using building blocks already containing the CF3 group. clockss.org For instance, cyclization reactions of benzylphosphonium salts derived from trifluoroacetamide (B147638) can yield trifluoromethyl-substituted dihydroisoquinolines, which are then oxidized to the corresponding isoquinoline. clockss.org
Alternatively, the synthesis can commence with the bromination of the isoquinoline core. A highly regioselective method for the direct halogenation of isoquinolines at the C4 position has been developed. nih.gov This one-pot sequence involves a dearomatization step mediated by di-tert-butyl dicarbonate (Boc2O), followed by electrophilic halogenation with a source like N-bromosuccinimide (NBS), and subsequent acid-promoted rearomatization to yield the 4-bromoisoquinoline (B23445). nih.gov Another selective method involves a palladium-catalyzed electrocyclic reaction of 2-alkynyl benzyl (B1604629) azides in the presence of PdBr2 and CuBr2, which directly yields 4-bromoisoquinolines. researchgate.net Once 4-bromoisoquinoline is obtained, the trifluoromethyl group can be introduced at the C7 position, although this requires a method that selectively functionalizes the benzene ring portion of the heterocycle.
Catalytic Approaches in Isoquinoline Synthesis and Functionalization
Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The synthesis and subsequent functionalization of the isoquinoline scaffold are no exception, with various transition metals playing pivotal roles.
Palladium-Catalyzed Cyclization and Cross-Coupling Reactions in Isoquinoline Construction
Palladium catalysis is a cornerstone of modern organic synthesis, offering powerful tools for constructing complex aromatic systems like isoquinolines. mdpi.comnih.gov A common strategy involves the palladium-catalyzed cyclization of precursors such as 2-(1-alkynyl)benzaldimines. researchgate.net These reactions can be followed by cross-coupling reactions, like the Heck reaction, to introduce further diversity at the C4 position. researchgate.net
Table 2: Selected Palladium-Catalyzed Reactions for Isoquinoline Synthesis
| Reaction Type | Precursors | Catalyst System | Product | Reference |
| Cyclization/Heck Reaction | 2-(1-Alkynyl)benzaldimines, Alkenes | Pd(II) | 4-(1-Alkenyl)-3-arylisoquinolines | researchgate.net |
| α-Arylation/Cyclization | Ketones, o-haloaryl acetals | Palladium catalyst | Polysubstituted isoquinolines | nih.gov |
| Electrocyclic Reaction | 2-Alkynyl benzyl azides | PdBr2/CuBr2/LiBr | 4-Bromoisoquinolines | researchgate.net |
Copper- and Silver-Catalyzed Transformations for Halogenated and Trifluoromethylated Isoquinolines
Copper and silver catalysts offer unique reactivity profiles for introducing halogen and trifluoromethyl groups. Copper(II) salts can catalyze the direct C-H halogenation of quinoline (B57606) systems at the C5 and C7 positions using inexpensive sodium halides. rsc.orgresearchgate.net This demonstrates the feasibility of using copper catalysis to functionalize the benzenoid ring of the isoquinoline core. rsc.org These reactions often proceed through a single-electron-transfer (SET) mechanism. rsc.org
Silver catalysts are particularly effective in promoting trifluoromethylation and related reactions. beilstein-journals.orgnih.govresearchgate.net For instance, silver triflate (AgOTf) catalyzes the tandem cyclization and cycloaddition of N'-(2-alkynylbenzylidene)hydrazides to form trifluoromethylated pyrazolo[5,1-a]isoquinoline derivatives. beilstein-journals.orgnih.gov Silver catalysis is also employed in the decarboxylative trifluoromethylation of aliphatic carboxylic acids, showcasing its utility in C-CF3 bond formation. organic-chemistry.org In reactions involving trifluoromethylthiolation, AgSCF3 is a key reagent that can initiate cyclization cascades to produce SCF3-substituted isoquinolines. acs.org
Cobalt- and Nickel-Catalyzed Reactions Involving Halogenated Aromatic Substrates
First-row transition metals like cobalt and nickel have emerged as cost-effective and sustainable alternatives to precious metals for cross-coupling reactions. Cobalt catalysts are effective in various C-C bond-forming reactions involving aryl halides. researchgate.netnih.gov Cobalt-catalyzed cross-coupling of aryl halides with Grignard reagents or organozinc reagents provides a robust method for functionalizing halogenated precursors. researchgate.netorganic-chemistry.org Additionally, cobalt(III) catalysis can be used to construct the isoquinoline skeleton itself through C–H functionalization of benzimidates and their subsequent cyclization with alkynes. acs.org
Nickel-based systems are also highly effective for reactions involving halogenated aromatic compounds. mdpi.comresearchgate.net Nickel-catalyzed C-H alkylation allows for the formation of fused ring systems from aromatic substrates and alkyl halides. nih.gov This type of reaction could be applied to a pre-formed this compound to introduce further complexity. Nickel catalysts also facilitate cross-coupling reactions, such as C-N coupling between aryl halides and sulfonamides, providing pathways to modify the halogenated isoquinoline core. globethesis.com
Chemo- and Regioselectivity Considerations in the Synthesis of this compound and its Isomers
The synthesis of a specific isomer like this compound hinges on achieving precise control over the position of substitution on the isoquinoline ring. Regioselectivity is influenced by the inherent electronic properties of the heterocyclic system and the reaction mechanisms of the chosen synthetic methods. researchgate.net
For the isoquinoline ring system, electrophilic substitution typically occurs on the benzene ring, with the C5 and C8 positions being the most activated. Functionalization at the C4 position, which is part of the pyridine (B92270) ring, often requires specific strategies. The aforementioned Boc2O-mediated dearomatization-aromatization sequence provides excellent regioselectivity for C4 halogenation. nih.gov Similarly, the palladium-catalyzed cyclization of 2-alkynyl benzyl azides is also highly selective for the formation of 4-bromoisoquinolines. researchgate.net
Introducing substituents at the C7 position is also challenging. The regioselectivity of reactions on the benzenoid part of the ring is often governed by the directing effects of existing substituents. researchgate.net In a HAT-promoted hydrosilylation of isoquinolines, for example, silylation occurs preferentially at the C7 position, indicating a degree of inherent reactivity at this site under certain conditions. nih.gov To ensure the correct placement of the trifluoromethyl group at C7, the most reliable strategy often involves starting with a benzene-derived precursor that already contains the trifluoromethyl group in the correct relative position for the subsequent cyclization reaction that forms the isoquinoline core. This "bottom-up" approach embeds the required regiochemistry from the outset, bypassing the potential difficulties of selective C-H functionalization on the complex heterocyclic scaffold.
Chemical Reactivity and Transformations of 4 Bromo 7 Trifluoromethyl Isoquinoline
Cross-Coupling Reactions at the Bromine Center
The bromine atom at the C-4 position of 4-Bromo-7-(trifluoromethyl)isoquinoline serves as a versatile linchpin for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These transformations are fundamental in the construction of complex organic molecules.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its operational simplicity and broad functional group tolerance. In the context of this compound, this palladium-catalyzed reaction facilitates the formation of a new carbon-carbon bond at the C-4 position by coupling with a variety of organoboron reagents, typically aryl- or heteroarylboronic acids or their esters.
While specific studies detailing an extensive array of Suzuki-Miyaura reactions on this compound are not extensively documented in readily available literature, the general principles of this reaction are well-established for similar brominated heterocyclic systems. The reaction typically proceeds in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) (Pd(OAc)₂) with a suitable phosphine (B1218219) ligand, and a base. The choice of base, solvent, and reaction temperature is crucial for achieving high yields and preventing side reactions.
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction Parameters (Note: This table is a generalized representation based on typical conditions for similar substrates, as specific data for this compound is limited.)
| Boronic Acid Partner | Catalyst System | Base | Solvent | Temperature (°C) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 80-100 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90-110 |
| 3-Pyridylboronic acid | XPhos Pd G2 | K₃PO₄ | THF/Water | 70-90 |
Other Palladium-Catalyzed Cross-Coupling Methodologies
Beyond the Suzuki-Miyaura reaction, the bromine atom at the C-4 position of this compound is amenable to a variety of other palladium-catalyzed cross-coupling reactions, further expanding its synthetic utility.
Heck Reaction: The Heck reaction enables the formation of a carbon-carbon bond between this compound and an alkene. This reaction is typically catalyzed by a palladium(II) salt, such as palladium(II) acetate, often in the presence of a phosphine ligand and a base. The Heck reaction is a powerful tool for the synthesis of substituted alkenes.
Sonogashira Coupling: For the introduction of an alkyne moiety at the C-4 position, the Sonogashira coupling is the reaction of choice. This reaction involves the coupling of this compound with a terminal alkyne, co-catalyzed by palladium and copper complexes in the presence of a base. The resulting alkynylated isoquinolines are valuable intermediates for further transformations.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination allows for the formation of a carbon-nitrogen bond between this compound and a primary or secondary amine. This reaction, catalyzed by a palladium complex with a specialized phosphine ligand, is a powerful method for the synthesis of arylamines.
Nickel- and Cobalt-Catalyzed Cross-Coupling Protocols
In recent years, nickel and cobalt catalysts have gained prominence as more earth-abundant and cost-effective alternatives to palladium for cross-coupling reactions. While specific examples of nickel- and cobalt-catalyzed cross-couplings with this compound are not widely reported, the reactivity of aryl bromides in such transformations is well-established. Nickel catalysts, in particular, have shown great promise in the coupling of aryl halides with a variety of partners, including organozinc, organomagnesium (Kumada coupling), and organoboron reagents. Cobalt catalysts are also emerging as powerful tools for the formation of carbon-carbon bonds.
Regioselectivity and Functional Group Tolerance in Cross-Coupling Reactions of Brominated Isoquinolines
In cross-coupling reactions of poly-halogenated isoquinolines, regioselectivity is a critical consideration. Generally, the order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. Therefore, in a molecule containing both a bromine and a chlorine atom, the bromine would be expected to react preferentially. In the case of this compound, the C-4 position is the exclusive site of cross-coupling due to the presence of the single bromine atom.
The functional group tolerance of these reactions is generally high, which is a significant advantage of modern cross-coupling methods. Many common functional groups, such as esters, ketones, nitriles, and nitro groups, are often compatible with the reaction conditions, allowing for the synthesis of highly functionalized molecules without the need for extensive protecting group strategies.
Transformations Involving the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group at the C-7 position of the isoquinoline (B145761) ring is not merely a passive spectator. Its strong electron-withdrawing nature significantly influences the electronic properties of the entire molecule, which in turn affects its reactivity.
Fluorine-Directed Reactivity and its Influence on Neighboring Positions
The powerful electron-withdrawing inductive effect of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution. Conversely, it can activate the ring towards nucleophilic aromatic substitution, although such reactions on the isoquinoline core are less common.
More subtly, the trifluoromethyl group can exert a directing effect on reactions at neighboring positions. For instance, in directed ortho-metalation reactions, the fluorine atoms of the -CF₃ group are not known to be strong directing groups themselves. However, the group's electronic influence can affect the acidity of adjacent C-H bonds, potentially influencing the regioselectivity of deprotonation with strong bases. The increased electron deficiency of the aromatic ring system can also impact the reactivity of other positions in various chemical transformations.
Derivatization Strategies via Modification of the Trifluoromethyl Moiety
The trifluoromethyl (-CF3) group is renowned for its high stability, which significantly influences the metabolic and physicochemical properties of parent molecules. mdpi.com This robustness stems from the strength of the carbon-fluorine bond, making the -CF3 group generally inert to many common organic transformations. Selective C–F bond transformations within an aromatic trifluoromethyl group are challenging and typically require specifically designed substrates or harsh reaction conditions.
While direct derivatization of the trifluoromethyl group on the this compound core is not extensively documented, general strategies for activating aryl -CF3 groups offer potential pathways. These methods often rely on activating features that are not intrinsically present in the target molecule, such as adjacent hydroxyl or amino groups that can facilitate anionic activation. Another approach involves the use of specialized reagents to achieve selective C-F bond cleavage, though this remains a complex area of synthetic chemistry. Due to its strong electron-withdrawing nature, the -CF3 group primarily serves to modulate the electronic properties of the isoquinoline ring, rather than acting as a direct handle for derivatization.
Modifications of the Isoquinoline Heterocyclic Core
Modification of the isoquinoline core often begins with dearomatization, a process that breaks the aromaticity of the ring system to yield partially or fully saturated heterocycles. nih.gov These dearomatized intermediates are valuable precursors for creating complex, three-dimensional molecular architectures. Several strategies exist for the dearomatization of isoquinolines, which could be applicable to this compound.
Nucleophilic Dearomatization: This is a common strategy where a nucleophile adds to the isoquinoline ring. acs.org The reaction is often facilitated by activating the nitrogen atom, for instance, through N-acylation or N-alkylation to form an isoquinolinium salt. This activation enhances the electrophilicity of the ring, making it more susceptible to attack by nucleophiles at the C-1 or C-4 positions. nih.gov Transition metals, particularly copper, have been shown to catalyze such dearomatization reactions under mild conditions. acs.org
Temporary Dearomatization: An alternative approach involves a temporary loss of aromaticity. For example, a metal-free method for the C-4 alkylation of isoquinolines uses benzoic acid as a transient nucleophile that adds to the C-1 position, forming a 1,2-dihydroisoquinoline (B1215523) intermediate. acs.org This dearomatized intermediate then acts as a nucleophile itself, reacting with an electrophile at the C-4 position before eliminating the benzoic acid to restore aromaticity. acs.org
Reductive Dearomatization and Hydrogenation: Photochemical methods, such as hydrosilylation promoted by trifluoroacetic acid (TFA) and triethylsilane, can achieve a semireduction of the isoquinoline ring. nih.gov Subsequent hydrogenation of the resulting unsaturated intermediates, often catalyzed by palladium on carbon (Pd/C), can lead to fully saturated tetrahydroisoquinoline scaffolds. nih.gov The synthesis of various 3-trifluoromethyl-1,2,3,4-tetrahydroisoquinolines demonstrates that the hydrogenation of the trifluoromethyl-substituted isoquinoline core is a viable pathway to access these saturated analogues.
Table 1: Summary of Potential Dearomatization Strategies for the Isoquinoline Core
| Strategy | Description | Key Features |
|---|---|---|
| Nucleophilic Dearomatization | Addition of a nucleophile to an activated isoquinolinium salt, often at the C-1 or C-4 position. nih.govacs.org | Requires N-activation; can be catalyzed by transition metals (e.g., Cu). acs.org |
| Temporary Dearomatization | Reversible dearomatization to enable functionalization, followed by rearomatization. acs.org | Metal-free options exist; allows for functionalization while retaining the aromatic core in the final product. acs.org |
| Reductive Dearomatization | Photochemical or chemical reduction to form dihydro- or tetrahydroisoquinoline derivatives. nih.gov | Can be followed by catalytic hydrogenation for full saturation; tolerates various functional groups. nih.gov |
The bromine atom at the C-4 position of this compound is a versatile synthetic handle for introducing a wide range of substituents through cross-coupling reactions. nih.govwikipedia.org These palladium-catalyzed reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov
Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid or ester) to form a new C-C bond. wikipedia.org It is widely used to introduce aryl, heteroaryl, or vinyl groups at the C-4 position. The reaction typically employs a palladium catalyst, a base, and is known for its mild conditions and tolerance of diverse functional groups. wikipedia.orgorganic-chemistry.org
Heck Reaction: The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene, providing a pathway to vinylated isoquinolines. organic-chemistry.orgnih.gov This transformation is also palladium-catalyzed and is a powerful tool for C-C bond formation. organic-chemistry.org Tandem reactions involving cyclization followed by a Heck reaction have been used to prepare 4-alkenyl-substituted isoquinolines. researchgate.net
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It provides direct access to 4-aminoisoquinoline (B122460) derivatives. The development of specialized phosphine ligands has greatly expanded the scope of this reaction to include a wide variety of amine coupling partners under relatively mild conditions. wikipedia.org This methodology has been successfully applied to the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines from their bromo-precursors, demonstrating its utility on related heterocyclic systems. rsc.org
Table 2: Potential Cross-Coupling Reactions at the C-4 Bromo Position
| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., R-B(OH)₂) | C-C | Pd complex (e.g., Pd(PPh₃)₄) + Base |
| Heck Reaction | Alkene (e.g., H₂C=CHR) | C-C (alkenyl) | Pd complex (e.g., Pd(OAc)₂) + Base |
| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | C-N | Pd complex + Phosphine Ligand + Base |
| Sonogashira Coupling | Terminal Alkyne (e.g., HC≡CR) | C-C (alkynyl) | Pd complex + Cu(I) salt + Base |
Ring-opening and rearrangement reactions of the isoquinoline core are less common than substitutions but can provide pathways to novel molecular scaffolds. Such transformations typically require specific structural features or reaction conditions and are often observed with reduced derivatives like tetrahydroisoquinolines rather than the aromatic parent compound.
For instance, N-substituted 1,2,3,4-tetrahydroisoquinolines have been shown to undergo ring-opening reactions. Treatment of certain N-aryl-1,2,3,4-tetrahydroisoquinolines with reagents like N-bromosuccinimide (NBS) can lead to cleavage of the heterocyclic ring to form substituted benzaldehyde (B42025) derivatives. The applicability of such a reaction to a derivative of this compound would first necessitate hydrogenation of the core and substitution on the nitrogen atom.
While there are no specific ring-opening or rearrangement reactions documented for this compound itself, its chemical versatility suggests that its derivatives, particularly the corresponding tetrahydroisoquinolines, could be potential substrates for such transformations, leading to structurally diverse products.
Mechanistic Investigations of Reactions Involving 4 Bromo 7 Trifluoromethyl Isoquinoline
Radical Reaction Pathways in Functionalization and Cross-Coupling Processes
While direct radical functionalization studies specifically on 4-Bromo-7-(trifluoromethyl)isoquinoline are not extensively detailed in the literature, the behavior of similar isoquinoline (B145761) systems provides a framework for understanding potential radical reaction pathways. One proposed mechanism involves a dearomatization-rearomatization process for the meta-C-H functionalization of isoquinolines. This catalyst-free method suggests that the isoquinoline can be activated through a temporary dearomatization, rendering it susceptible to attack by radical species. Subsequent rearomatization would then yield the functionalized product.
In the context of trifluoromethylation, photo-induced radical cyclization of related systems, such as benzene-tethered 1,7-enynes with a Togni reagent, proceeds through a trifluoromethyl radical-triggered α,β-conjugated addition followed by an intramolecular 6-exo cyclization and subsequent iodination. rsc.org This highlights a plausible pathway for the introduction of a trifluoromethyl radical to a suitably modified isoquinoline precursor, which could then be transformed into the target compound. The reaction proceeds without the need for metals or photo-redox catalysts, relying on UV irradiation to initiate the radical cascade. rsc.org
Organometallic Intermediates and Catalytic Cycles in Transition Metal-Catalyzed Reactions
The carbon-bromine bond at the C-4 position of this compound is a prime site for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions proceed through well-established catalytic cycles involving organometallic intermediates.
A general mechanism for these transformations, particularly with palladium catalysts, involves three key steps: oxidative addition, transmetalation, and reductive elimination. In a typical Suzuki-Miyaura coupling, the catalytic cycle is initiated by the oxidative addition of the Pd(0) catalyst to the C-Br bond of this compound. This step forms a square planar Pd(II) intermediate. The trifluoromethyl group at the C-7 position influences the electron density of the isoquinoline ring system, which in turn can affect the rate of this oxidative addition step.
Following oxidative addition, the transmetalation step occurs, where an organic group is transferred from an organoboron reagent (in the case of Suzuki coupling) to the palladium center, displacing the bromide. This forms a new diorganopalladium(II) complex. The final step is reductive elimination, where the two organic ligands on the palladium center couple, forming a new carbon-carbon bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The presence of various functional groups on the coupling partners can be tolerated under the mild conditions often employed in these reactions. rsc.orgrsc.org
Recent research has also explored nickel-catalyzed cross-coupling reactions with N-acyliminium ions derived from isoquinolines, which proceed under mild conditions and are tolerant of various functional groups. rsc.org
| Reaction Type | Catalyst | Key Intermediates | Proposed Mechanism Steps |
| Suzuki-Miyaura Coupling | Pd(0) complexes | Pd(II)-isoquinolyl-bromide, Di-organo-Pd(II) complex | Oxidative Addition, Transmetalation, Reductive Elimination |
| Heck Coupling | Pd(0) complexes | Pd(II)-isoquinolyl-halide, π-alkene complex | Oxidative Addition, Migratory Insertion, β-Hydride Elimination |
| Sonogashira Coupling | Pd(0)/Cu(I) co-catalysis | Pd(II)-isoquinolyl-halide, Copper(I) acetylide | Oxidative Addition, Transmetalation (from Cu to Pd), Reductive Elimination |
| Buchwald-Hartwig Amination | Pd(0) complexes | Pd(II)-amido complex | Oxidative Addition, Amine Coordination, Deprotonation, Reductive Elimination |
Electrophilic and Nucleophilic Substitution Mechanisms on the Isoquinoline Ring System
The electronic nature of the this compound ring system dictates its susceptibility to both nucleophilic and electrophilic substitution reactions.
Nucleophilic Aromatic Substitution (SNAr): The presence of the electronegative nitrogen atom and the strongly electron-withdrawing trifluoromethyl group deactivates the isoquinoline ring towards electrophilic attack but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the activating groups. The bromine atom at the C-4 position is a good leaving group, making this position susceptible to SNAr.
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, C-4), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic system, with significant contributions from the nitrogen atom and the trifluoromethyl group which help to stabilize it. In the second, typically fast step, the leaving group (bromide) is expelled, and the aromaticity of the ring is restored, yielding the substituted product. The regioselectivity for substitution at the 4-position is well-documented in related quinazoline (B50416) systems. nih.gov
Electrophilic Aromatic Substitution (EAS): Electrophilic aromatic substitution on the isoquinoline ring is generally less facile due to the deactivating effect of the nitrogen atom. When such reactions do occur, they are predicted to take place on the benzene (B151609) ring rather than the pyridine (B92270) ring, as the former is comparatively more electron-rich. The trifluoromethyl group is a strong deactivating group and a meta-director. Therefore, electrophilic attack would be expected to occur at the C-5 or C-8 positions, which are meta to the trifluoromethyl group and on the carbocyclic ring.
The mechanism of EAS involves the attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocationic intermediate, often referred to as a sigma complex or Wheland intermediate. The positive charge is delocalized across the ring. In the final step, a proton is lost from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring.
Hydrogen Atom Transfer (HAT) Mechanisms in Isoquinoline Dearomatization
Dearomatization reactions of isoquinolines provide access to valuable saturated heterocyclic scaffolds. One mechanistic pathway for dearomatization involves Hydrogen Atom Transfer (HAT). In these processes, a hydrogen atom (a proton and an electron) is transferred to the isoquinoline ring, typically from a suitable hydrogen donor, to generate a radical intermediate.
Theoretical and Computational Studies of 4 Bromo 7 Trifluoromethyl Isoquinoline
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations on Electronic Structure and Optical Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the ground-state electronic structure of molecules. These calculations optimize the molecular geometry to its lowest energy state, providing precise data on bond lengths, bond angles, and the distribution of electron density. For 4-Bromo-7-(trifluoromethyl)isoquinoline, the isoquinoline (B145761) core is a planar aromatic system. The substituents—a bromine atom at the C4 position and a trifluoromethyl (-CF3) group at the C7 position—introduce significant electronic perturbations. The -CF3 group is a strong electron-withdrawing group due to the high electronegativity of fluorine atoms, while the bromine atom is also electronegative and exerts an inductive withdrawing effect. mdpi.com These effects lead to a general decrease in electron density across the aromatic rings and influence the molecule's dipole moment and electrostatic potential. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) extends DFT to study excited states, making it a primary method for predicting optical properties, such as UV-Visible absorption spectra. scispace.comcnr.it The calculations can identify the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions, which are typically π → π* and n → π* for heteroaromatic compounds. nih.gov The presence of the bromo and trifluoromethyl groups on the conjugated isoquinoline system is expected to modulate these transitions, potentially causing shifts in the absorption spectra compared to the parent isoquinoline molecule. nih.gov
Table 1: Calculated DFT Properties of Parent Isoquinoline This table provides reference data for the unsubstituted isoquinoline molecule, as specific experimental or calculated values for this compound are not readily available in the cited literature.
| Parameter | Calculated Value | Method |
| Dipole Moment | 2.004 D | DFT |
| Rotational Constant A | 3.101 GHz | DFT |
| Rotational Constant B | 1.220 GHz | DFT |
| Rotational Constant C | 0.875 GHz | DFT |
| Data sourced from a DFT analysis of isoquinoline. researchgate.net |
Frontier Molecular Orbital (FMO) Analysis and its Implications for Reactivity
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilic or basic character. youtube.comresearchgate.net The LUMO is the lowest energy orbital without electrons and acts as an electron acceptor, governing the molecule's electrophilic or acidic character. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. wuxiapptec.comnih.gov A large gap indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small HOMO-LUMO gap suggests the molecule is more polarizable and reactive. nih.govnih.gov
For this compound, the strong electron-withdrawing nature of the -Br and -CF3 groups is expected to lower the energy levels of both the HOMO and LUMO. This effect often leads to a reduction in the HOMO-LUMO gap, suggesting that the substituted molecule may be more chemically reactive than unsubstituted isoquinoline. nih.gov
Table 2: Frontier Molecular Orbital Energies of Related Compounds This table presents FMO data for compounds with similar structural motifs to illustrate the electronic principles, as direct calculations for this compound were not found in the surveyed literature.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | -0.2165 | -0.075 | 0.1430 |
| 5-methyl-6-(4-(trifluoromethyl)phenyl)benzo mdpi.comacs.orgimidazo[2,1-a]isoquinoline | -5.798 | -1.828 | 3.970 |
| Ethyl 5-hydroxy-2-thioxo-4-(p-tolyl)-6-(trifluoromethyl)hexahydropyrimidine-5-carboxylate | - | - | 4.6255 |
| Data sourced from DFT studies on various heterocyclic compounds. nih.govnih.govnih.gov |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling, primarily using DFT, is an indispensable tool for elucidating complex reaction mechanisms. By calculating the potential energy surface of a reaction, researchers can identify the structures and energies of reactants, products, transition states, and intermediates. researchgate.net This information allows for the determination of activation energies and reaction enthalpies, providing a detailed understanding of the reaction's kinetic and thermodynamic feasibility. mdpi.com
Prediction of Reactivity, Regioselectivity, and Conformational Preferences
The electronic properties derived from DFT and FMO analyses allow for robust predictions of the molecule's reactivity and regioselectivity.
Reactivity: The presence of two strong electron-withdrawing groups (-Br and -CF3) significantly reduces the electron density of the isoquinoline ring system. This deactivation makes the molecule less susceptible to electrophilic aromatic substitution. Conversely, the lowered LUMO energy and electron-deficient nature of the rings enhance its reactivity toward nucleophiles, making it a good candidate for nucleophilic aromatic substitution reactions.
Regioselectivity: The specific positions where reactions are most likely to occur can be predicted. The bromine atom at the C4 position is a well-established reactive site for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. For nucleophilic attack, Molecular Electrostatic Potential (MEP) maps, which visualize electron-rich and electron-poor regions of a molecule, would likely show significant positive potential (electron deficiency) on the carbon atoms of the aromatic system, particularly those influenced by the substituents, highlighting them as probable sites of attack. mdpi.com
Conformational Preferences: this compound is a rigid, planar molecule. The fused aromatic ring system locks the core structure, preventing the kind of conformational flexibility seen in aliphatic compounds. Therefore, it does not have multiple stable conformers, and its ground-state geometry is well-defined.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies Focusing on Chemical Parameters
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to build mathematical models that correlate a molecule's chemical structure with its biological activity or physical properties, respectively. japsonline.comnih.gov These models are constructed by calculating a set of numerical values, or "descriptors," that quantify various aspects of the molecule's structure. japsonline.com
While no specific QSAR/QSPR models for this compound were identified, such a study would rely on key chemical descriptors derived from its distinct substituents. Important parameters would include:
Hydrophobicity descriptors: Such as the partition coefficient (logP), which would be significantly influenced by the lipophilic -CF3 group. mdpi.com
Electronic descriptors: Such as Hammett constants, atomic charges, and dipole moments, which would quantify the strong electron-withdrawing effects of both the bromine and trifluoromethyl groups.
Steric descriptors: Such as molar refractivity or van der Waals radii, describing the spatial influence of the substituents.
By developing a regression model based on these descriptors for a series of related isoquinoline analogues, it would be possible to predict the activity or properties of new compounds, including this compound. researchgate.netresearchgate.net
Molecular Docking Simulations to Understand Ligand-Protein Interactions (without biological interpretation)
Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of a ligand when it interacts with the binding site of a protein. nih.gov This technique is fundamental in structure-based drug design. The simulation generates a score, typically in units of energy (e.g., kcal/mol), that estimates the strength of the ligand-protein interaction, along with a 3D model of the binding pose.
No molecular docking studies specifically featuring this compound are available in the reviewed literature. However, docking simulations performed on analogous compounds provide a template for predicting its potential interactions. The key structural features of the molecule would likely contribute to binding in the following ways:
The isoquinoline nitrogen atom can act as a hydrogen bond acceptor.
The aromatic ring system can form π-π stacking or hydrophobic interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.
The bromine atom can participate in halogen bonding, a specific type of non-covalent interaction.
The lipophilic trifluoromethyl group can engage in favorable hydrophobic or van der Waals interactions within a nonpolar pocket of the binding site. acs.org
Table 3: Example Molecular Docking Results for Related Heterocyclic Compounds This table showcases docking results for compounds containing quinoline (B57606) or isoquinoline moieties to illustrate the technical outputs of such simulations. The data is presented without biological context.
| Compound | Protein Target | PDB ID | Binding Score (kcal/mol) | Key Interacting Residues |
| (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Elastase | - | -7.4 | Gln34, Asn76, Glu80, Thr75, Asn74, Ser37, Tyr38, Leu73 |
| Pyrrolo[2,3-d]pyrimidine derivative 14a | Bcl-2 | 2W3L | -7.13 | Tyr105, Gly142, Arg143 |
| Quinoline/Isoquinoline derivatives | PfPMT | 3C7Z | - | - |
| Data sourced from molecular docking studies on various heterocyclic inhibitors. nih.govresearchgate.netnih.gov |
Applications of 4 Bromo 7 Trifluoromethyl Isoquinoline in Advanced Organic Synthesis and Materials Science
Role as a Versatile Building Block in Complex Chemical Synthesis
No specific examples were found in peer-reviewed journals or patents detailing the use of 4-Bromo-7-(trifluoromethyl)isoquinoline as a starting material in the total synthesis of complex natural products or other intricate molecular targets. While the reactivity of bromo-substituted isoquinolines is generally understood, specific reaction conditions and outcomes for this particular compound are not documented.
Precursor for the Elaboration of Diverse Heterocyclic Scaffolds
The literature contains numerous methods for the synthesis and modification of the isoquinoline (B145761) core. However, there is no specific documentation of this compound being used as a precursor to generate other diverse heterocyclic systems.
Utilization in the Development of Novel Organic Materials (e.g., polymers, liquid crystals)
A search of materials science literature did not reveal any studies where this compound was incorporated into polymers, liquid crystals, or other functional organic materials.
Strategic Intermediate for Chemical Library Synthesis
While the structure of this compound makes it a suitable candidate for combinatorial chemistry and the generation of chemical libraries for high-throughput screening, there are no available reports of its use for this purpose.
Applications in Catalyst or Ligand Design and Their Performance in Asymmetric Synthesis
The use of quinoline (B57606) and isoquinoline motifs in the design of chiral ligands for asymmetric catalysis is an active area of research. These ligands have been successfully employed in a variety of enantioselective transformations. However, no specific ligands or catalysts derived from this compound, nor their performance in asymmetric synthesis, have been described in the available literature.
Q & A
Q. What are the optimal synthetic routes for preparing 4-bromo-7-(trifluoromethyl)isoquinoline, and how do reaction conditions influence yield?
Synthesis typically involves bromination and trifluoromethylation of isoquinoline precursors. For example, bromination at the 4-position can be achieved using brominating agents (e.g., NBS or Br₂) under controlled temperatures (0–25°C) in polar aprotic solvents like DMF or acetonitrile . Introducing the trifluoromethyl group may involve decarboxylative cycloaddition with 2-(trifluoromethyl)acrylic acid under tungsten catalysis and visible light irradiation . Yield optimization requires balancing reaction time (e.g., 4–12 hours), stoichiometry, and catalyst loading. Crude intermediates often require purification via column chromatography or recrystallization .
Q. How can spectroscopic techniques (NMR, MS, XRD) confirm the structure and purity of this compound?
- NMR : and NMR distinguish aromatic protons (δ 7.5–9.0 ppm) and quaternary carbons. The trifluoromethyl group appears as a singlet in NMR (δ -60 to -65 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 276.06) .
- XRD : X-ray crystallography validates planarity of the isoquinoline ring and substituent positions .
Q. What solvent systems and chromatographic methods are effective for isolating this compound?
Use ethyl acetate/hexane (3:7) for column chromatography, as the compound’s moderate polarity ensures good separation. For recrystallization, ethanol or methanol at low temperatures (0–5°C) improves crystal formation .
Advanced Research Questions
Q. How do electronic effects of the bromine and trifluoromethyl groups influence regioselectivity in cross-coupling reactions?
The bromine atom acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings, while the electron-withdrawing trifluoromethyl group directs electrophilic substitution to the 5- or 8-positions of the isoquinoline ring. Computational studies (DFT) show that trifluoromethyl groups reduce electron density at adjacent carbons, favoring nucleophilic attack at meta positions . For example, palladium-catalyzed couplings require ligands like XPhos to enhance reactivity with arylboronic acids .
Q. What strategies mitigate competing side reactions (e.g., dehalogenation) during functionalization of this compound?
Q. How can in silico modeling predict the biological activity of derivatives, such as binding to kinase targets?
Molecular docking (AutoDock Vina) and MD simulations assess interactions with targets like mGlu4 receptors. The trifluoromethyl group enhances lipophilicity (LogP ~2.8), improving membrane permeability, while bromine provides steric bulk for selective binding . Pharmacophore models prioritize derivatives with H-bond acceptors at the 7-position .
Data Contradiction and Mechanistic Analysis
Q. How to resolve discrepancies in reported yields for trifluoromethylation reactions?
Variations arise from differences in light source intensity (e.g., 450 nm LEDs vs. broad-spectrum lamps) and oxygen levels. Controlled experiments under inert vs. aerobic conditions can isolate oxidation pathways. For example, yields drop by ~20% under air due to competing radical quenching .
Q. Why do some studies report divergent biological activities for structurally similar analogs?
Minor substituent changes (e.g., bromine at 4 vs. 7 positions) alter binding kinetics. For instance, this compound shows higher IC₅₀ against neuroendocrine cells compared to 7-bromo analogs due to improved π-π stacking with hydrophobic pockets .
Methodological Best Practices
Q. How to design stability studies for this compound under physiological conditions?
- pH Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0) for 24 hours. Monitor degradation via HPLC.
- Light Sensitivity : Store samples in amber vials; UV-Vis spectroscopy tracks photodegradation .
Q. What analytical workflows validate synthetic intermediates with isomeric impurities?
Combine LC-MS (Q-TOF) with 2D NMR (COSY, HSQC) to differentiate regioisomers. For example, NOESY correlations distinguish bromine at 4 vs. 6 positions .
Emerging Applications
Q. Can this compound serve as a precursor for photoactive materials?
Yes, its planar structure and electron-deficient trifluoromethyl group make it suitable for organic semiconductors. Time-resolved fluorescence spectroscopy shows charge-transfer lifetimes of ~5 ns, ideal for OLEDs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
